Adenosine A₃ Receptor Affinity: Urea vs. Thiourea
1-Phenyl-3-(4-phenyl-1,3-thiazol-2-yl)urea binds the human adenosine A₃ receptor with a Kᵢ of 9.90 × 10³ nM (9.9 µM) in a radioligand displacement assay using [¹²⁵I]AB-MECA on HEK 293 cells [1]. In contrast, its direct thiourea analog, SPA0355 (N-phenyl-N'-(4-phenyl-2-thiazolyl)thiourea), has no reported adenosine A₃ activity in publicly available databases and instead functions as an NF-κB pathway suppressor (IC₅₀ values reported only in cellular inflammation models) [2]. This > 100-fold difference in target engagement illustrates that the carbonyl → thiocarbonyl substitution fundamentally alters the molecular recognition profile.
vs no reported binding (thiourea)
| Evidence Dimension | Affinity for human adenosine A₃ receptor (Kᵢ) |
|---|---|
| Target Compound Data | Kᵢ = 9.90 × 10³ nM (9.9 µM) |
| Comparator Or Baseline | SPA0355 (thiourea analog): no A₃ binding reported in public databases |
| Quantified Difference | > 100-fold selectivity shift (urea binds A₃; thiourea does not at comparable concentrations) |
| Conditions | Displacement of [¹²⁵I]AB-MECA from human adenosine A₃ receptor expressed in HEK 293 cells (BindingDB/ChEMBL) |
Why This Matters
For programs targeting adenosine A₃ receptors (e.g., inflammation, ischemia-reperfusion), the urea scaffold is the relevant chemotype; the thiourea analog is unsuitable.
- [1] BindingDB. BDBM50097447: Ki = 9.90E+3 nM for Human Adenosine A3 Receptor (HEK 293, [125I]AB-MECA displacement). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50097447 View Source
- [2] Lee Y, et al. SPA0355, a thiourea analogue, inhibits inflammatory responses and joint destruction in fibroblast-like synoviocytes and mice with collagen-induced arthritis. Br J Pharmacol. 2011;164(2b):794-806. PMID: 21506956. View Source
